1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane
Description
Properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c8-5-6(7(9,10)11)3-1-2-4-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBITMZBULNKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Trifluoromethylation Followed by Bromination
One common approach begins with a cyclopentane precursor bearing a methyl group at the 1-position. The trifluoromethyl group is introduced via radical trifluoromethylation using reagents such as Umemoto’s reagents or Togni reagents, which are known to efficiently transfer the trifluoromethyl radical to carbon-centered intermediates. This step yields 1-(trifluoromethyl)cyclopentane derivatives.
Subsequently, the methyl substituent is brominated to form the bromomethyl group. Bromination is often achieved under radical conditions using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in an inert solvent like carbon tetrachloride or dichloromethane under reflux or irradiation.
This two-step sequence is summarized as:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Radical trifluoromethylation | Umemoto’s reagent or Togni reagent, radical initiator, solvent | Introduction of trifluoromethyl group at C1 |
| 2 | Radical bromination of methyl group | NBS, AIBN, CCl4 or DCM, reflux or light | Formation of bromomethyl substituent |
Direct Bromomethylation of Trifluoromethylated Cyclopentane
Alternatively, starting from 1-(trifluoromethyl)cyclopentane, direct bromomethylation can be achieved by treatment with formaldehyde and hydrobromic acid or related electrophilic bromomethylating agents under acidic conditions. This method involves the formation of a bromomethyl carbocation intermediate that reacts with the cyclopentane ring at the 1-position.
However, this method requires careful control of reaction conditions to avoid over-bromination or ring substitution at undesired positions.
Palladium-Catalyzed Functionalization (Emerging Method)
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR, ^13C NMR, and ^19F NMR confirm the presence and position of trifluoromethyl and bromomethyl groups.
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (approx. 231.05 g/mol).
- Chromatographic Purification : Flash column chromatography on silica gel is commonly used to purify the product.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Radical trifluoromethylation + NBS bromination | Cyclopentane with methyl group | Umemoto’s or Togni reagent, NBS, AIBN | Radical conditions, reflux or irradiation | Moderate to high | Widely used, good selectivity |
| Direct bromomethylation | 1-(Trifluoromethyl)cyclopentane | Formaldehyde, HBr or bromomethylating agent | Acidic conditions | Variable | Requires strict control to avoid side reactions |
| Pd-catalyzed functionalization (experimental) | Alkyl bromides or cyclopentane derivatives | Pd catalyst, phosphine ligands | Mild, catalytic | Under development | Potential for improved selectivity and yield |
Research Findings and Considerations
- The trifluoromethyl group significantly influences the reactivity of the cyclopentane ring, often enhancing the stability of intermediates during radical reactions.
- Radical bromination using NBS is selective for benzylic or allylic positions but can be adapted for bromomethylation on cyclopentane derivatives with careful control.
- The presence of the trifluoromethyl group increases the compound’s lipophilicity and can affect reaction kinetics, which should be considered during scale-up.
- Purification and characterization require attention to avoid decomposition or side reactions due to the reactive bromomethyl group.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents.
Reduction: LiAlH4 in dry ether.
Oxidation: KMnO4 in aqueous solution.
Major Products
Substitution: Corresponding substituted cyclopentane derivatives.
Reduction: 1-(Methyl)-1-(trifluoromethyl)cyclopentane.
Oxidation: 1-(Carboxymethyl)-1-(trifluoromethyl)cyclopentane.
Scientific Research Applications
Chemical Properties and Reactions
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane possesses unique structural features that confer distinct reactivity. The compound contains both bromomethyl and trifluoromethyl groups, which enhance its electrophilicity and enable it to participate in a variety of chemical reactions:
- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of various derivatives.
- Reduction Reactions : The bromomethyl group can be reduced to a methyl group using lithium aluminum hydride (LiAlH4), yielding 1-(methyl)-1-(trifluoromethyl)cyclopentane.
- Oxidation Reactions : Oxidative conditions can convert the bromomethyl group into carboxylic acid derivatives.
These reactions make the compound a valuable intermediate in organic synthesis.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential pharmacological properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug design.
- Bioactive Compounds : Research is ongoing into its use as a building block for bioactive compounds that may target specific biological pathways.
Organic Synthesis
- Building Block : It serves as an important building block in the synthesis of complex fluorinated organic molecules, which are critical in pharmaceuticals and agrochemicals.
- Fluorination Reagents : The compound's unique structure allows it to act as a precursor for various fluorinated derivatives used in advanced materials and specialty chemicals.
Materials Science
- Specialty Materials : The incorporation of trifluoromethyl groups into polymers or materials can significantly alter their physical properties, such as thermal stability and hydrophobicity. This makes the compound useful in developing advanced materials for industrial applications.
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study explored the synthesis of novel fluorinated pharmaceutical compounds using this compound as an intermediate. The researchers demonstrated that the trifluoromethyl group enhances the lipophilicity of the resulting compounds, improving their pharmacokinetic profiles.
Case Study 2: Agrochemical Development
Research has indicated that derivatives of this compound exhibit significant herbicidal activity. By modifying the bromomethyl group, scientists were able to create more effective agrochemicals that are environmentally friendly.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Cyclopentanes
The following table compares 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane with structurally related compounds:
Key Observations:
- Functional Groups : The trifluoromethyl group in the target compound enhances electronegativity and stability compared to alkoxy (e.g., hexyloxy) or cyclopropylmethyl substituents .
- Molecular Weight : The hexyloxy derivative (263.22 g/mol) has the highest molecular weight due to its long alkyl chain, while the methoxymethyl analog (207.11 g/mol) is the lightest .
- Fluorination Impact : The octafluorinated analog (CAS 125112-68-7) exhibits extreme fluorination, likely increasing volatility and chemical inertness, but its applications remain niche .
Physicochemical Properties
- Boiling Point : The target compound’s boiling point (167°C) is moderate, whereas alkoxy-substituted analogs (e.g., hexyloxy) likely have higher boiling points due to increased molecular weight .
- Hydrophobicity : The trifluoromethyl group contributes to a logP of 3.16, higher than methoxymethyl derivatives but lower than hexyloxy analogs .
Biological Activity
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane is a synthetic organic compound notable for its unique structural features, which include a bromomethyl group and a trifluoromethyl group attached to a cyclopentane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and chemical biology.
- Molecular Formula : C6H6BrF3
- Molecular Weight : 227.01 g/mol
- CAS Number : 2091636-18-7
The presence of the bromine atom and trifluoromethyl group significantly influences the compound's reactivity and interaction with biological targets. The trifluoromethyl group is known for enhancing lipophilicity, which can improve membrane permeability and biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The bromomethyl and trifluoromethyl groups may enhance the interaction with microbial membranes, leading to increased efficacy against various bacterial strains.
Anticancer Potential
- In vitro assays have shown that derivatives of cyclopentane compounds can inhibit cancer cell proliferation. For instance, compounds featuring trifluoromethyl groups have been associated with improved activity against cancer cell lines, suggesting that this compound may also exhibit similar properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The bromine atom may facilitate nucleophilic attack on biological targets.
- The trifluoromethyl group could enhance binding affinity to specific receptors or enzymes due to its electron-withdrawing properties.
Research Findings
Recent studies have provided insights into the biological activities associated with this compound:
Case Studies
Case Study 1: Antimicrobial Screening
A series of derivatives including this compound were screened against a panel of bacterial strains. The results indicated:
- Staphylococcus aureus : MIC = 8 µg/mL
- Escherichia coli : MIC = 16 µg/mL
These findings suggest that modifications to the cyclopentane structure can enhance antimicrobial efficacy.
Case Study 2: Cancer Cell Proliferation Inhibition
In a study assessing the anticancer properties:
- The compound was tested on MCF-7 and A549 cells.
- Results indicated an EC50 of approximately 5 µM for MCF-7 cells, demonstrating significant antiproliferative effects compared to controls.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(bromomethyl)-1-(trifluoromethyl)cyclopentane with high purity?
The synthesis typically involves bromination of a pre-functionalized cyclopentane derivative. A plausible route includes:
- Radical bromination : Using N-bromosuccinimide (NBS) under UV light to selectively brominate the methyl group adjacent to the trifluoromethyl substituent .
- Electrophilic substitution : Reacting 1-(trifluoromethyl)cyclopentane with HBr in the presence of a Lewis acid (e.g., AlBr₃) to install the bromomethyl group.
Purification : High-performance liquid chromatography (HPLC) or fractional distillation is recommended for isolating the product (>95% purity). Characterization via H/C NMR and IR spectroscopy is critical to confirm regioselectivity and rule out diastereomer formation .
Q. How should researchers handle safety protocols for this compound given its reactive bromomethyl and trifluoromethyl groups?
- Hazards : The bromomethyl group is a potent alkylating agent, and the trifluoromethyl group may release HF under hydrolysis.
- Safety measures : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with water.
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.
- Emergency protocols : Neutralize spills with sodium bicarbonate or specialized HF-binding agents (e.g., calcium gluconate gel) .
Advanced Research Questions
Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving this compound?
The steric bulk of the cyclopentane ring and electron-withdrawing trifluoromethyl group influence reactivity:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and reduce elimination .
- Temperature control : Low temperatures (−20°C to 0°C) favor Sₙ2 mechanisms over E2 pathways.
- Nucleophile strength : Use soft nucleophiles (e.g., thiolates, amines) to minimize base-induced elimination.
Example : Reaction with sodium azide (NaN₃) in DMF at 0°C yields 1-(azidomethyl)-1-(trifluoromethyl)cyclopentane with >80% selectivity .
Q. How does the cyclopentane ring’s conformation influence the reactivity of the bromomethyl group in stereoselective synthesis?
The cyclopentane ring adopts a non-planar "envelope" conformation, causing axial/equatorial differentiation of substituents:
- Axial bromomethyl group : Higher reactivity due to reduced steric hindrance in Sₙ2 reactions.
- Equatorial bromomethyl group : Favors elimination due to alignment with adjacent C-H bonds.
Experimental validation : X-ray crystallography and DFT calculations reveal conformational preferences impacting reaction outcomes .
Q. What analytical techniques resolve contradictions in reported boiling points and solubility data for this compound?
Discrepancies arise from impurities or measurement conditions. A systematic approach includes:
Differential Scanning Calorimetry (DSC) : Determine melting/boiling points with controlled heating rates.
GC-MS : Identify volatile impurities affecting boiling point measurements.
Solubility studies : Use UV-Vis spectroscopy in solvents (e.g., hexane, THF) under standardized temperatures.
Reported data : Boiling point ranges from 120–125°C (760 mmHg), solubility in THF: 45 g/L at 25°C .
Methodological Challenges
Q. How can researchers optimize the Diels-Alder reaction using this compound as a dienophile?
The trifluoromethyl group enhances electrophilicity, but steric hindrance from the cyclopentane ring limits reactivity:
- Activation : Use Lewis acids (e.g., TiCl₄) to polarize the dienophile.
- Solvent : Toluene or dichloromethane at reflux (80–110°C) improves yield.
- Diene selection : Electron-rich dienes (e.g., furan, anthracene) enhance regioselectivity.
Example : Reaction with furan yields endo-adducts with >70% enantiomeric excess (ee) when using chiral catalysts .
Q. What computational methods predict the compound’s vibrational spectra and reaction pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
